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Introduction

D-Threoninol, systematically known as (2S,3S)-2-aminobutane-1,3-diol, is a chiral amino
alcohol that serves as a versatile building block in organic synthesis, particularly in the
development of pharmaceutical agents. Its specific stereochemistry, with two chiral centers,
makes it a valuable component for creating complex, stereochemically defined molecules. This
guide provides a comprehensive overview of the structure, stereochemistry, and key chemical
data of D-Threoninol, along with a detailed synthetic protocol and a visualization of its
stereochemical context.

Chemical Structure and Stereochemistry

D-Threoninol possesses two stereocenters at the C2 and C3 positions. The "D-" designation
refers to the configuration of the a-carbon (C2), which is analogous to that of D-glyceraldehyde.
The stereochemistry of D-Threoninol is specifically (2S,3S). Its structure is characterized by a
four-carbon backbone with an amino group at C2, a primary alcohol at C1, and a secondary
alcohol at C3.

The presence of two chiral centers gives rise to four possible stereocisomers of 2-aminobutane-
1,3-diol:

e D-Threoninol ((2S,3S)-2-aminobutane-1,3-diol)

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b2792197?utm_src=pdf-interest
https://www.benchchem.com/product/b2792197?utm_src=pdf-body
https://www.benchchem.com/product/b2792197?utm_src=pdf-body
https://www.benchchem.com/product/b2792197?utm_src=pdf-body
https://www.benchchem.com/product/b2792197?utm_src=pdf-body
https://www.benchchem.com/product/b2792197?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2792197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

e L-Threoninol ((2R,3R)-2-aminobutane-1,3-diol) (the enantiomer of D-Threoninol)

e D-allo-Threoninol ((2S,3R)-2-aminobutane-1,3-diol) (a diastereomer of D-Threoninol)

e L-allo-Threoninol ((2R,3S)-2-aminobutane-1,3-diol) (a diastereomer of D-Threoninol and the

enantiomer of D-allo-Threoninol)

The relationship between these stereoisomers is crucial for understanding their distinct

chemical and biological properties.

Quantitative Data

A summary of the key quantitative data for D-Threoninol is presented in the tables below for

easy reference and comparison.

Table 1: General Properties of D-Threoninol

Property Value Reference
(2S,3S)-2-aminobutane-1,3-

IUPAC Name _ [1]
diol

CAS Number 44520-55-0 [1]

Molecular Formula C4H11NO2 [1]

Molecular Weight 105.14 g/mol [1]

Table 2: Physical Properties of D-Threoninol

Property Value Reference
White to off-white crystalline

Appearance .
solid

Melting Point 59-61 °C

Optical Rotation [a]D

+4.0 to +6.0° (c=1 in H20)
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Table 3: Spectroscopic Data of D-Threoninol

Spectrum Data Reference

A 13C NMR spectrum is
available and can be accessed

13C NMR [1]
through PubChem (CID

7020320)

Specific, detailed spectra with
peak assignments for D-
Threoninol are not readily

IR, *H NMR, MS available in the public domain
and would typically be
generated during synthesis

and characterization.

Experimental Protocols
Synthesis of D-Threoninol from D-Threonine

The most common laboratory-scale synthesis of D-Threoninol involves the reduction of the
carboxylic acid functionality of D-threonine. A typical procedure involves the esterification of D-
threonine followed by reduction of the resulting ester with a suitable reducing agent like sodium
borohydride.

Step 1: Esterification of D-Threonine

e Procedure: Suspend D-threonine (1.0 eq) in anhydrous methanol. Cool the suspension to O
°C in an ice bath.

o Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

 After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature overnight.

e The solvent is then removed under reduced pressure to yield D-threonine methyl ester
hydrochloride as a white solid. This crude product is often used in the next step without
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further purification.
Step 2: Reduction of D-Threonine Methyl Ester

o Procedure: Dissolve the crude D-threonine methyl ester hydrochloride in a suitable solvent
such as a mixture of tetrahydrofuran (THF) and methanol.

e Cool the solution to O °C.

e Add sodium borohydride (NaBHa4) (4.0 eq) portion-wise to the stirred solution, maintaining
the temperature below 10 °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours until the reaction is complete (monitored by TLC).

o Workup: Carefully quench the reaction by the slow addition of water at 0 °C.
» Concentrate the mixture under reduced pressure to remove the organic solvents.

e The resulting aqueous residue can be purified by ion-exchange chromatography or by
extraction into a suitable organic solvent after basification to isolate the free D-Threoninol.

Mandatory Visualizations
Stereochemical Relationship of Threoninol Isomers

The following diagram illustrates the stereochemical relationships (enantiomers and
diastereomers) between the four stereoisomers of 2-aminobutane-1,3-diol.

(2R,3R)-L-Threoninol [ ~=======-———___ | Diastereomers
Enantiomers ~~ Diastereomers T
/ . L
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Caption: Stereochemical relationships of the four isomers of 2-aminobutane-1,3-diol.

Experimental Workflow for the Synthesis of D-
Threoninol

This diagram outlines the key steps in the synthesis of D-Threoninol from its precursor, D-

threonine.
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Caption: Workflow for the synthesis of D-Threoninol from D-threonine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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